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Compound of Interest

Compound Name:
2-(3-Bromo-4-

methoxyphenyl)succinic acid

CAS No.: 327098-82-8

Cat. No.: B2474813

Get Quote

The foundational step in characterizing any molecule is a thorough analysis of its structure. The

molecule incorporates a succinic acid moiety attached to a phenyl ring, which is substituted

with a bromine atom and a methoxy group. These features dictate its electronic properties,

reactivity, and three-dimensional conformation.

The succinic acid backbone provides two carboxylic acid groups, making it a bivalent linker or

scaffold. The phenyl ring's substituents are electronically influential: the methoxy group (-OCH₃)

is an ortho-, para-directing electron-donating group through resonance, while the bromine atom

(-Br) is an ortho-, para-directing but deactivating group due to its inductive electron-withdrawing

effect. This electronic push-pull relationship on the aromatic ring is a critical determinant of its

reactivity.

Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties based on

computational models and comparison with structurally similar compounds, such as 2-(3-

Bromo-4-methoxyphenyl)acetic acid and 2-(4-methoxyphenyl)succinic acid.[1][2]
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Property Predicted Value
Rationale & Key
Considerations

Molecular Formula C₁₁H₁₁BrO₅
Derived from the chemical

structure.

Molecular Weight 303.11 g/mol

Calculated from the atomic

weights of the constituent

elements.

Appearance
White to off-white crystalline

solid

Based on analogues like 3-

bromo-4-methoxyphenylacetic

acid.[3]

pKa¹ (Succinic C4) ~4.2 - 4.5

The first pKa is comparable to

that of succinic acid itself,

slightly influenced by the aryl

group.

pKa² (Succinic C1) ~5.4 - 5.8

The second pKa is higher, as

deprotonation of the second

carboxyl group is less

favorable due to electrostatic

repulsion.

Predicted logP ~1.8 - 2.2

The lipophilicity is increased by

the bromo-methoxyphenyl

group compared to

unsubstituted succinic acid.

Solubility

Sparingly soluble in water;

Soluble in methanol, ethanol,

DMSO, and DMF.

The dicarboxylic acid nature

confers some aqueous

solubility, while the aromatic

ring enhances solubility in

organic solvents.[4]

Melting Point 140 - 160 °C This is an estimation; the

melting point will be

significantly influenced by the

crystal lattice packing.
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Analogues melt in a similar

range.[3]

Structural Influences on Reactivity
The interplay between the functional groups is key to understanding the molecule's chemical

behavior.

Caption: Key structural features and their influence on chemical reactivity.

Proposed Synthetic Pathway and Experimental
Protocol
Given the absence of a commercially available source, a reliable synthetic route is paramount.

A logical and field-proven approach is the Stobbe condensation, a powerful method for forming

carbon-carbon bonds, followed by subsequent reduction and hydrolysis. This pathway

leverages readily available starting materials.

Synthetic Workflow Overview
The proposed synthesis begins with 3-bromo-4-methoxybenzaldehyde and diethyl succinate.

Caption: Proposed four-step synthesis workflow.

Detailed Experimental Protocol
This protocol is a self-validating system, with purification and characterization checkpoints after

key transformations.

Materials:

3-Bromo-4-methoxybenzaldehyde

Diethyl succinate

Potassium tert-butoxide (t-BuOK)

tert-Butanol (anhydrous)
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Sodium hydroxide (NaOH)

Palladium on carbon (10% Pd/C)

Hydrogen gas (H₂)

Hydrochloric acid (HCl)

Methanol, Ethanol, Ethyl acetate, Hexanes

Step 1: Stobbe Condensation

Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux

condenser, and a nitrogen inlet.

Charge the flask with anhydrous tert-butanol (200 mL) and potassium tert-butoxide (1.1 eq).

Stir until dissolved under a nitrogen atmosphere.

Add a mixture of 3-bromo-4-methoxybenzaldehyde (1.0 eq) and diethyl succinate (1.2 eq)

dropwise to the solution over 30 minutes at room temperature.

Causality: Using a strong, non-nucleophilic base like t-BuOK in a non-protic solvent favors

the condensation reaction over competing side reactions like saponification of the ester.

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

After completion, cool the mixture to room temperature and pour it into ice-cold water (500

mL).

Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove unreacted starting

materials.

Acidify the aqueous layer with 2M HCl to a pH of ~2. The intermediate product, a mixture of

the monoacid/monoester, should precipitate.

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
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Step 2 & 3: Saponification and Hydrogenation

Dissolve the crude product from Step 1 in a 10% aqueous sodium hydroxide solution (2.5

eq) and stir for 2 hours at 60°C to ensure complete saponification of the remaining ester

group.

Transfer the resulting solution to a Parr hydrogenation apparatus.

Add 10% Palladium on carbon (5 mol %) to the vessel.

Causality: Pd/C is a highly effective and standard catalyst for the reduction of carbon-

carbon double bonds without affecting the aromatic ring under these conditions.

Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12-18

hours.

Monitor for the cessation of hydrogen uptake, indicating reaction completion.

Carefully vent the apparatus and filter the reaction mixture through a pad of Celite to remove

the Pd/C catalyst. Wash the pad with water.

Step 4: Acidification and Final Purification

Cool the filtrate from the previous step in an ice bath.

Slowly add concentrated HCl with vigorous stirring until the pH of the solution is ~1. A white

precipitate of the final product should form.

Allow the suspension to stir in the ice bath for 1 hour to maximize precipitation.

Collect the solid product by vacuum filtration. Wash thoroughly with cold deionized water to

remove inorganic salts.

Dry the product in a vacuum oven at 50°C.

For final purification, recrystallize the crude product from an ethanol/water or ethyl

acetate/hexanes solvent system to yield a pure, crystalline solid.
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Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is critical. A multi-technique

approach ensures the highest degree of confidence.
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Analytical Technique Expected Results and Interpretation

¹H NMR

- Aromatic Protons: 3 distinct signals in the ~6.8-

7.5 ppm range, showing characteristic splitting

patterns for a 1,2,4-trisubstituted ring. - Methoxy

Protons: A sharp singlet at ~3.9 ppm integrating

to 3H. - Aliphatic Protons: A complex multiplet

pattern between ~2.5-3.5 ppm for the -CH-CH₂-

succinic backbone, integrating to 3H. -

Carboxylic Acid Protons: A broad singlet at >10

ppm, which is D₂O exchangeable.

¹³C NMR

- Carbonyl Carbons: Two signals in the ~170-

180 ppm region. - Aromatic Carbons: Six signals

in the ~110-160 ppm region, including the C-Br

and C-OCH₃ signals. - Methoxy Carbon: A

signal around 56 ppm. - Aliphatic Carbons:

Three signals in the ~35-50 ppm range.

FT-IR

- O-H Stretch: A very broad absorption from

~2500-3300 cm⁻¹ (characteristic of carboxylic

acid dimers). - C=O Stretch: A strong, sharp

absorption around 1700-1725 cm⁻¹. - C-O

Stretch: Absorptions in the 1200-1300 cm⁻¹

region. - Aromatic C=C Stretch: Signals around

1500-1600 cm⁻¹.

Mass Spectrometry (ESI-)

- [M-H]⁻: An ion peak at m/z ~302/304, showing

the characteristic isotopic pattern for a single

bromine atom (~1:1 ratio). - [M+Na-2H]⁻: A

potential adduct ion.

High-Performance Liquid Chromatography

(HPLC)

- A single, sharp peak under optimized

conditions (e.g., C18 column, water/acetonitrile

mobile phase with 0.1% TFA) indicates high

purity (>98%).

Elemental Analysis - The calculated percentages of C, H, and O

should match the experimental values within
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±0.4%, confirming the empirical formula

C₁₁H₁₁BrO₅.

Potential Applications in Drug Development and
Research
The unique structure of 2-(3-Bromo-4-methoxyphenyl)succinic acid makes it a valuable

building block for medicinal chemistry and materials science.

Scaffold for Novel Therapeutics: The succinic acid moiety is a well-known component in drug

design, often used to improve solubility and pharmacokinetic properties.[5][6] This molecule

can serve as a rigid scaffold for presenting pharmacophoric elements in a defined spatial

orientation.

Linker in PROTACs and ADCs: As a dicarboxylic acid, it can be derivatized at both ends to

function as a linker, connecting a warhead protein ligand to an E3 ligase ligand in Proteolysis

Targeting Chimeras (PROTACs) or linking a cytotoxic payload to an antibody in Antibody-

Drug Conjugates (ADCs).

Fragment-Based Drug Discovery (FBDD): The brominated methoxyphenyl group is a

common fragment in drug discovery. The bromine atom provides a vector for further

chemical modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for

rapid library synthesis and structure-activity relationship (SAR) studies.[3]

Precursor for Complex Natural Products: Substituted phenylacetic and succinic acids are key

intermediates in the synthesis of complex natural products and their analogues.[7]

Conclusion
While 2-(3-Bromo-4-methoxyphenyl)succinic acid is not a widely studied molecule, its

chemical architecture suggests significant potential as a versatile intermediate in

pharmaceutical and chemical research. This guide provides a comprehensive theoretical and

practical framework, outlining its predicted properties, a robust and detailed synthetic protocol,

and a thorough plan for analytical validation. By leveraging established chemical principles and

drawing upon data from analogous structures, researchers are now equipped with the
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foundational knowledge required to synthesize, characterize, and explore the applications of

this promising compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3007027/
https://www.semanticscholar.org/paper/13fc01d0eaa80d43a8b20a8de5d2c8f654afd7ab
https://www.benchchem.com/product/b2474813/docs#molecular-structure-and-predicted-physicochemical-properties
https://www.benchchem.com/product/b2474813/docs#molecular-structure-and-predicted-physicochemical-properties
https://www.benchchem.com/product/b2474813/docs#molecular-structure-and-predicted-physicochemical-properties
https://www.benchchem.com/product/b2474813/docs#molecular-structure-and-predicted-physicochemical-properties
https://www.benchchem.com/product/b2474813?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2474813?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

